![molecular formula C17H15NO5 B14185142 Benzoic acid, 2-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]- CAS No. 834880-42-1](/img/structure/B14185142.png)
Benzoic acid, 2-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]- is a complex organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a methoxyphenyl group and a dioxopropylamino group attached to the benzoic acid core. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]- typically involves the condensation of benzoic acid derivatives with appropriate amines under controlled conditions. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst, such as diatomite earth@IL/ZrCl4, under ultrasonic irradiation . This method is known for its efficiency, eco-friendliness, and high yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar condensation reactions. The use of advanced catalysts and optimized reaction conditions ensures high purity and yield. The process is designed to be scalable and cost-effective, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 2-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial cell division by targeting key proteins involved in the process .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenoxy)benzoic acid: This compound shares a similar methoxyphenyl group but differs in its overall structure and properties.
2-[(4-Methoxyphenyl)amino]benzoic acid: Another related compound with a methoxyphenyl group, but with different functional groups attached to the benzoic acid core.
Uniqueness
Benzoic acid, 2-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
834880-42-1 |
|---|---|
Molecular Formula |
C17H15NO5 |
Molecular Weight |
313.30 g/mol |
IUPAC Name |
2-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]benzoic acid |
InChI |
InChI=1S/C17H15NO5/c1-23-12-8-6-11(7-9-12)15(19)10-16(20)18-14-5-3-2-4-13(14)17(21)22/h2-9H,10H2,1H3,(H,18,20)(H,21,22) |
InChI Key |
DNWLOXQNIUBUOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(=O)NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


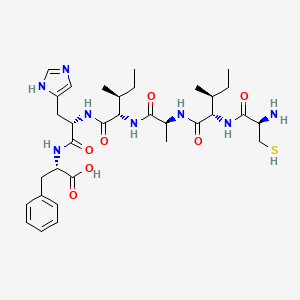
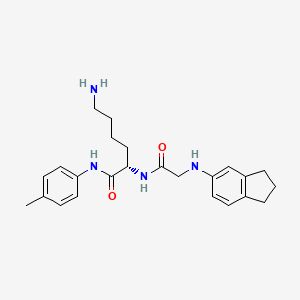
![Prop-2-en-1-yl (2-{N''-[2-(methylamino)-2-oxoethyl]carbamimidamido}ethyl)carbamate](/img/structure/B14185089.png)
![2-Nitro-5-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14185094.png)

![N-[3-(2-Chlorophenyl)-1H-indazol-6-yl]benzenesulfonamide](/img/structure/B14185111.png)
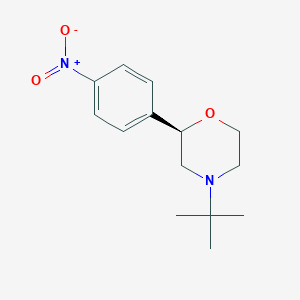
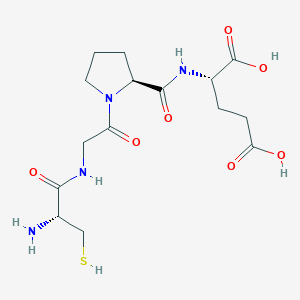
![(2S)-2-{2-[(Trimethylsilyl)oxy]propan-2-yl}pyrrolidine](/img/structure/B14185121.png)

![N-[(2S)-1-Hydroxybutan-2-yl]-2-methylpropanamide](/img/structure/B14185137.png)

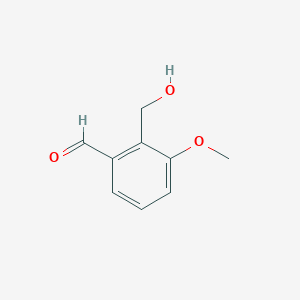
![3-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B14185144.png)
